molecular formula C14H15NO3 B1268962 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester CAS No. 85418-73-1

6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester

Cat. No. B1268962
CAS RN: 85418-73-1
M. Wt: 245.27 g/mol
InChI Key: ZFOFJXFVCJQXBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

A key approach to synthesizing derivatives of ethyl 4-hydroxyquinoline-3-carboxylate involves a two-step process starting from commercially available 2-aminobenzoic acids. Initially, anthranilic acids are converted to isatoic anhydrides, followed by a reaction with the sodium enolate of ethyl acetoacetate to form substituted quinolines (Jentsch et al., 2018). This method has facilitated the construction of key arylquinolines for various projects, including HIV integrase research.

Molecular Structure Analysis

The molecular structure of "6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester" derivatives has been studied through X-ray diffraction and spectral data (IR, HRMS, NMR), confirming the unique configurations of these compounds. For instance, thermolysis of ethyl esters of 1-R-2-oxo-4-hydroxyquinoline-3-carboxylic acids yields complex products, indicating the stability and reactivity of the ester group under certain conditions (Украинец et al., 2013).

Chemical Reactions and Properties

The chemical behavior of these quinoline derivatives under various conditions highlights their reactivity and potential for further chemical modifications. The alkaline hydrolysis of specific ethyl esters, for example, leads to decarboxylation and the formation of other quinoline derivatives, illustrating the versatility of these compounds in chemical synthesis (Ukrainets et al., 2006).

Scientific Research Applications

Antibacterial Activity

6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester demonstrates potential in the field of antibacterial applications. Research indicates that its derivatives exhibit antibacterial properties against both Gram-positive and Gram-negative bacterial strains. For example, specific quinolone derivatives synthesized from 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester have shown promising antibacterial activities, highlighting its utility in developing new antibacterial agents (Lingaiah et al., 2012).

Synthesis and Properties

Several studies have focused on improving the methods for obtaining derivatives of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester and exploring their chemical properties. For instance, advancements have been made in the synthesis of its ethyl esters and examining their reactions under various conditions (Ukrainets et al., 1994). These developments are crucial for the expansion of its application in scientific research.

Antiviral Activity

In the field of antiviral research, there is exploration into the synthesis of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester derivatives and their potential antiviral activities. Although specific derivatives did not exhibit significant activity against certain viruses, this line of research is essential for identifying novel compounds with potential antiviral properties (Ivashchenko et al., 2014).

Antifungal and Antimicrobial Activity

The compound has also been studied for its potential in antifungal and antimicrobial applications. Certain derivatives have shown promising results against fungal strains like C. albicans, indicating its relevance in developing new antifungal agents (Farrayeh et al., 2013).

properties

IUPAC Name

ethyl 6-ethyl-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-9-5-6-12-10(7-9)13(16)11(8-15-12)14(17)18-4-2/h5-8H,3-4H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOFJXFVCJQXBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC=C(C2=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350618
Record name GNF-PF-4421
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester

CAS RN

85418-73-1
Record name GNF-PF-4421
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

p-Ethylaniline (5.0 g) and diethyl ethoxymethylenemalonate (10.7 g) were reacted in the same manner as in Experimental Example 1 to give 3-ethoxycarbonyl-6-ethyl-4(1H)-quinolone (3.6 g). The compound (2.8 g) was N-ethylated with potassium carbonate (2.3 g) and ethyl iodide (2.1 g) in the same manner as in Experimental Example 9 to give 1,6-diethyl-3-ethoxycarbonyl-4(1H)-quinolone (compound 85, 1.55 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One

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